1-甲基-5-苯基-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

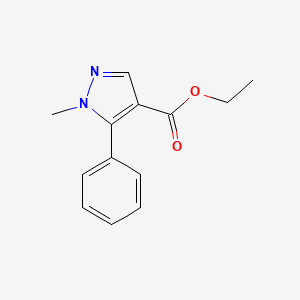

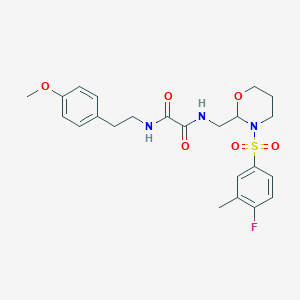

Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl 1-methyl-5-phenyl variant of pyrazole-4-carboxylate is a molecule that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate and its derivatives has been explored through different synthetic routes. For instance, a highly regioselective acylation and alkylation method has been used to produce a series of new compounds, including ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Another study describes the direct synthesis of substituted pyrazole through a 3+2 annulation method, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride . Additionally, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved using a three-component one-pot condensation reaction .

Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a related compound were calculated using both Hartree–Fock and density functional theory methods and compared with experimental data . Single-crystal X-ray diffraction studies have confirmed the 3D molecular structure of these compounds, revealing intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate derivatives has been explored in various chemical reactions. For instance, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate was used in diazotization and coupling reactions to afford different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Another study focused on the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to synthesize pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate derivatives have been characterized through various analytical techniques. The crystal structure analysis provides insights into the stability of the compounds, which is often influenced by intermolecular interactions such as hydrogen bonds and π-π interactions . Theoretical calculations, including density functional theory, have been used to predict the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and potential applications of these molecules .

科学研究应用

1. 结构和光谱研究

对吡唑-4-羧酸衍生物(如与 1-甲基-5-苯基-1H-吡唑-4-羧酸乙酯密切相关的 5-甲基-1-苯基-1H-吡唑-4-羧酸)进行了研究。这些研究涉及实验和理论方法,包括光谱学和单晶 X 射线衍射,以了解该化合物的结构和电子性质 (Viveka 等人,2016 年)。

2. 合成和表征

已经使用红外光谱、核磁共振和 X 射线衍射等多种技术合成了 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯并对其进行了表征。这些研究对于了解该化合物的分子几何结构和电子结构至关重要,这对于其在各个领域的应用至关重要 (Viveka 等人,2016 年)。

3. 缓蚀

吡唑羧酸衍生物(如 6-氨基-3-甲基-4-(苯基)-2,4-二氢吡喃并[2,3,c]吡唑-5-羧酸乙酯)已被研究用作工业应用中低碳钢的缓蚀剂。这些化合物在保护金属表面方面显示出显着的效率,使其在酸洗等工业过程中有用 (Dohare 等人,2017 年)。

4. 生物学评估

某些吡唑-4-羧酸衍生物已被评估生物活性,例如抑制肺癌细胞生长。这表明 1-甲基-5-苯基-1H-吡唑-4-羧酸乙酯在药物化学和药物研究中的潜力 (Zheng 等人,2010 年)。

5. 光学非线性研究

1H-吡唑-4-乙基羧酸酯的 N-取代衍生物(其结构与 1-甲基-5-苯基-1H-吡唑-4-羧酸乙酯相似)已被合成并研究其光学非线性。这些化合物显示出光学限制应用的潜力,表明在光学材料的开发中可能有用 (Chandrakantha 等人,2013 年)。

作用机制

Target of Action

Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their wide range of biological activities . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are common pathogens responsible for various infectious diseases.

Mode of Action

It’s known that pyrazole derivatives exhibit their antibacterial properties by interacting with bacterial cells The specific interactions may involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication

Biochemical Pathways

Given its antibacterial activity, it’s likely that this compound interferes with essential bacterial pathways, such as cell wall biosynthesis, protein synthesis, or dna replication . The disruption of these pathways leads to the death of the bacterial cells, thereby exerting the compound’s antibacterial effects.

Result of Action

The result of the action of Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate is the inhibition of bacterial growth. This compound has shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone . This suggests that the compound could potentially be used as an effective antibacterial agent.

生化分析

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 1-methyl-5-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-14-15(2)12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHQFYSVCNWZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)